Compound Description: DS2OMe (1) is a potential PET radioligand being investigated for its ability to visualize δ-containing GABAA receptors in vivo. It exhibits selectivity for these receptors, which are implicated in various brain diseases. [, ]
Relevance: While the specific structure of DS2OMe isn't provided in the abstracts, both DS2OMe and the target compound, 4-methoxy-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide, are being investigated as potential PET radioligands. This suggests structural similarities and a shared target class, indicating they could be structurally related compounds. [, ]
Compound Description: Osimertinib mesylate is an antineoplastic agent. A study focused on developing a method for quantifying the genotoxic impurity “3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl) propanamide” within Osimertinib mesylate samples. []
Relevance: The genotoxic impurity features a pyrimidine ring substituted with a methoxy group and an amino group, similar to the core structure of 4-methoxy-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide. This structural similarity suggests a potential relationship between this impurity and the target compound. []
MK-0767
Compound Description: MK-0767 is a thiazolidinedione-based peroxisome proliferator-activated receptor α/γ agonist. Studies investigated its metabolic pathway, identifying various metabolites including a dihydrohydroxy-S-glutathionyl conjugate formed via an arene oxide intermediate. [, , ]
Relevance: Although structurally different from 4-methoxy-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide, MK-0767's metabolic pathway involving arene oxide formation is relevant. This metabolic pathway could be shared by other compounds containing aromatic systems, including the target compound, highlighting a potential area of shared metabolism. [, , ]
APD791
Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist. It displays antiplatelet activity, inhibits 5-HT-mediated vasoconstriction, and demonstrates potential as a treatment for arterial thrombosis. [, ]
Relevance: Both APD791 and the target compound, 4-methoxy-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide, are benzamide derivatives. This shared structural motif, along with their investigation as potential therapeutic agents, suggests they might belong to the same chemical class and exhibit overlapping biological activities. [, ]
Compound Description: (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) is a selective signal transducer and activator of transcription 3 (STAT3) inhibitor. It exhibits anti-inflammatory properties and neuroprotective effects, potentially attenuating dopaminergic neurodegeneration. []
Relevance: Both (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol and the target compound, 4-methoxy-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide, share a methoxybenzene moiety. While this structural similarity alone might not be sufficient to infer a strong relationship, it points to a potential common pharmacophore within their structures. []
Compound Description: ABT-751 is an antimitotic and antivascular agent. Research involved the development of tricyclic quinazolinone and benzothiadiazine derivatives of ABT-751, aiming to enhance its antitumor activity. []
Relevance: Both ABT-751 and the target compound, 4-methoxy-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide, share a methoxybenzamide moiety. This structural similarity suggests they might share a common pharmacophore and potentially exhibit overlapping biological activities. []
Compound Description: YM-09151-2 is a potent neuroleptic agent. Studies highlighted its significant antistereotypic activity with a lower cataleptogenicity compared to haloperidol and metoclopramide. [, ]
Relevance: YM-09151-2 and the target compound, 4-methoxy-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide, share a methoxybenzamide moiety. This common structural feature suggests they could belong to the same chemical class and might exhibit overlapping biological activities. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.